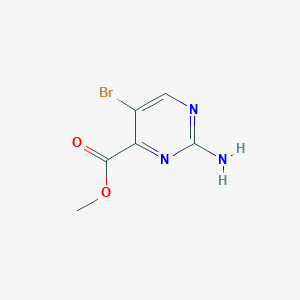

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . It is a solid substance and should be stored in a dark place, under inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is 1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) . The InChI key is SKLATOCEDFADID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-amino-5-bromopyrimidine-4-carboxylate” is a solid substance . It should be stored in a dark place, under inert atmosphere, at room temperature .科学的研究の応用

Antitrypanosomal Activity

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: has been investigated for its antitrypanosomal properties. Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness, and Plasmodium falciparum NF54, responsible for malaria, were the targets of study. Microplate assays revealed that some derivatives exhibited significant antitrypanosomal activity, making them potential candidates for combating this neglected tropical disease .

Antiplasmodial Activity

In addition to antitrypanosomal effects, certain 2-aminopyrimidine derivatives demonstrated excellent antiplasmodial activity against Plasmodium falciparum. Given the global impact of malaria, compounds like Methyl 2-amino-5-bromopyrimidine-4-carboxylate offer an alternative mechanism of action for antimalarial drug development .

Synthesis of Bioactive Molecules

Researchers have utilized Methyl 2-amino-5-bromopyrimidine-4-carboxylate as a crucial building block for synthesizing novel pharmaceuticals and bioactive compounds. Its unique structure provides opportunities for creating diverse molecules with potential therapeutic applications .

C-Nucleoside Phosphoramidites

The compound has found use in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites. These phosphoramidites play a vital role in nucleic acid chemistry and drug discovery .

Intermediate for Sulfanilamides and Amino Acids

Methyl 2-amino-5-bromopyrimidine-4-carboxylate: serves as an intermediate in the preparation of sulfanilamides and amino acids containing the pyrimidine ring system. These intermediates contribute to the synthesis of various bioactive molecules .

Safety and Hazards

作用機序

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .

Mode of Action

As a pyrimidine derivative, it may interact with its targets through hydrogen bonding and aromatic stacking interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are involved in various biochemical pathways, including nucleotide synthesis and signal transduction .

Result of Action

As a pyrimidine derivative, it may influence cellular processes such as DNA synthesis and cell signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .

特性

IUPAC Name |

methyl 2-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLATOCEDFADID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635363 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034737-23-9 |

Source

|

| Record name | Methyl 2-amino-5-bromopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)

![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)